N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
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Overview
Description
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with a furan-2-carboxamide group and a sulfonyl group attached to a methylphenyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests that it may act as an inhibitor or modulator of these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-{1-(2-METHOXYETHYL)-3-[(4-METHYLPHENYL)SULFONYL]-1H-PYRROLO[2,3-B]QUINOXALIN-2-YL}BENZAMIDE
- N-(4-METHYLPHENYL)-2-(((2-(1-NAPHTHYLMETHYLENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
- N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Uniqueness
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-13-27-4)20(19)22-21(24)18-6-5-12-28-18/h5-10,12H,11,13H2,1-4H3,(H,22,24) |
InChI Key |
DKYFOXKUXNQOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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